3-Amino-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride

Lipophilicity LogD Medicinal Chemistry

3-Amino-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride (CAS 1803587-02-1) is a fluorinated dihydropyridin-2-one building block with molecular formula C₆H₆ClF₃N₂O and molecular weight 214.57 g/mol. The compound is supplied as the hydrochloride salt (purity ≥95%) and is listed in the ECHA C&L Inventory under EC number 847-949-4 with notified hazard classifications including Acute Tox.

Molecular Formula C6H6ClF3N2O
Molecular Weight 214.57 g/mol
CAS No. 1803587-02-1
Cat. No. B1381909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride
CAS1803587-02-1
Molecular FormulaC6H6ClF3N2O
Molecular Weight214.57 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=C1)C(F)(F)F)N.Cl
InChIInChI=1S/C6H5F3N2O.ClH/c7-6(8,9)4-2-1-3(10)5(12)11-4;/h1-2H,10H2,(H,11,12);1H
InChIKeyLHIXVYQOMGIIEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Spec 3-Amino-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride (CAS 1803587-02-1): Class Identity & Baseline Characteristics


3-Amino-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride (CAS 1803587-02-1) is a fluorinated dihydropyridin-2-one building block with molecular formula C₆H₆ClF₃N₂O and molecular weight 214.57 g/mol . The compound is supplied as the hydrochloride salt (purity ≥95%) and is listed in the ECHA C&L Inventory under EC number 847-949-4 with notified hazard classifications including Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [1].

Why Generic Trifluoromethylpyridinone Substitution Is Not a Viable Strategy for 3-Amino-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride


Dihydropyridin-2-ones substituted with trifluoromethyl and amino groups are not interchangeable commodities. The simultaneous presence of the 3-amino group and the 6-CF₃ substituent on the dihydropyridinone core creates a unique hydrogen-bond donor/acceptor topology and electron distribution that cannot be replicated by analogs lacking either functional group [1]. For example, the 6-CF₃ group on a 2-pyridone scaffold profoundly modulates both acidity and lipophilicity, directly impacting target engagement and pharmacokinetic profiles in bioactive molecule design [2]. Blind substitution with N-alkylated variants (e.g., 1-ethyl or 1-methyl derivatives) or with 6-halo analogs materially alters logD, pKa, and hydrogen-bonding capacity, each of which is a critical parameter in structure-based optimization campaigns .

Quantitative Differentiation Evidence for 3-Amino-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride vs. Closest Analogs


LogD(7.4) Comparison: N1-Unsubstituted Target vs. N1-Ethyl Analog

The target compound (as free base) exhibits a computed LogD at pH 7.4 of -0.21, indicating it resides predominantly in aqueous phase under physiological conditions [1]. In contrast, the N1-ethyl-substituted analog (3-amino-1-ethyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one) shows a LogD(7.4) of +0.51, reflecting significantly greater membrane partitioning potential [2]. The N1-unsubstituted target compound is thus more hydrophilic and may exhibit superior aqueous solubility and a distinct tissue distribution profile compared to its N1-alkylated counterparts.

Lipophilicity LogD Medicinal Chemistry ADME

Acid pKa Differentiation: 3-Amino-CF₃-Pyridinone vs. Unsubstituted 6-CF₃-Pyridinone

The target compound (free base) has a computed acid pKa of 7.73, attributed to the combined influence of the 3-amino donor and the 6-CF₃ electron-withdrawing group [1]. By contrast, 6-(trifluoromethyl)pyridin-2(1H)-one, which lacks the 3-amino group, has a predicted pKa of 8.03 . The ΔpKa of -0.3 units shifts the ionization equilibrium at physiological pH, with the target compound being more acidic and thus existing to a greater extent in its deprotonated form, which may have consequences for hydrogen-bonding, metal chelation, and salt selection in formulation.

pKa Ionization State Reactivity Salt Formation

Hydrogen-Bond Donor/Acceptor Topology: Target vs. N1-Methyl Analog

The target compound’s free base presents 2 hydrogen-bond donors (HBD) and 2 hydrogen-bond acceptors (HBA), with a topological polar surface area (TPSA) of 55.1 Ų [1]. The N1-methyl-substituted analog (3-amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one) has only 1 HBD and 2 HBA, with a reduced TPSA of 46.3 Ų [2]. The loss of one HBD upon N1-alkylation can eliminate a key hydrogen-bond interaction in a target binding pocket, potentially causing a complete loss of affinity in a structure-based drug design campaign where the N–H serves as a critical pharmacophoric element.

H-Bond Donors H-Bond Acceptors Pharmacophore Target Engagement

Antifungal Activity Benchmarking: N1-Ethyl Analog Achieves 100% Inhibition at 50 µg/mL

While the target compound itself lacks published antifungal data, its closest N1-ethyl analog (3-amino-1-ethyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one) demonstrates concentration-dependent antifungal activity with inhibition rates reaching 100% at 50 µg/mL, comparable to the commercial fungicide tebuconazole . This establishes that the 3-amino-6-CF₃-dihydropyridin-2-one core possesses intrinsic antifungal pharmacophoric elements. The target compound, as the N1-unsubstituted free amine, serves as the minimal scaffold for SAR exploration, offering a synthetic entry point that can be systematically derivatized (e.g., N1-alkylation, acylation) to optimize potency and selectivity. Procuring the N1-unsubstituted target is therefore strategically preferable for hit-to-lead programs, as it preserves the full synthetic vector space for optimization.

Antifungal Activity Structure-Activity Relationship Fungicide

UPPS Inhibitor Scaffold Validation: Dihydropyridin-2-one-3-carboxamides Exhibit Potent Antibacterial Activity

Dihydropyridin-2-one-3-carboxamides have been validated as potent inhibitors of undecaprenyl pyrophosphate synthase (UPPS), a target for novel antibacterial agents [1]. The target compound, featuring a 3-amino group on the dihydropyridin-2-one core, is a direct synthetic precursor to these 3-carboxamide derivatives via simple acylation. The presence of the 6-CF₃ group in the target compound provides additional metabolic stability and lipophilicity modulation not available in non-fluorinated 3-aminodihydropyridin-2-one building blocks (e.g., 3-aminopyridin-2(1H)-one, CAS 33630-99-8, LogP -1.30 vs. target LogP -0.07) . This combination of a validated pharmacophore core with a performance-enhancing CF₃ substituent makes the target compound a strategically superior procurement choice for medicinal chemistry groups pursuing UPPS or related antibacterial targets.

UPPS Inhibitor Antibacterial Dihydropyridin-2-one Scaffold Validation

Optimal Research and Industrial Application Scenarios for 3-Amino-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride (CAS 1803587-02-1)


Medicinal Chemistry Hit-to-Lead Optimization: Antifungal Agent Development

The N1-unsubstituted core structure provides an unencumbered synthetic starting point for systematic derivatization, making this compound the ideal building block for SAR-driven antifungal hit-to-lead campaigns. The demonstrated antifungal activity of the N1-ethyl analog (100% inhibition at 50 µg/mL) validates the pharmacophoric potential of the scaffold. By procuring the N1-H version, medicinal chemists retain the ability to explore the full N1-substitution vector space, unlike pre-alkylated analogs that limit accessible chemical diversity.

Antibacterial Drug Discovery: UPPS Inhibitor Synthesis

As a direct synthetic precursor to dihydropyridin-2-one-3-carboxamide UPPS inhibitors, this compound enables rapid synthesis of screening libraries targeting undecaprenyl pyrophosphate synthase [1]. The 6-CF₃ substituent offers a strategic advantage over non-fluorinated analogs (ΔLogP ≈ +1.23), potentially improving membrane permeability and metabolic stability of derived compounds, as established by published UPPS SAR studies [1].

Physicochemical Property-Driven Candidate Selection: LogD- and pKa-Based Compound Triage

The well-characterized computed properties (LogD(7.4) = -0.21, pKa = 7.73) [2] enable rational selection of this compound for projects requiring a moderately hydrophilic, ionizable core. The quantitative differentiation from N1-alkyl analogs (ΔLogD ≈ 0.72) supports its use when aqueous solubility and reduced membrane partitioning are desirable characteristics in the target product profile.

Diversity-Oriented Synthesis: Core Scaffold for Library Production

With two hydrogen-bond donors and two acceptors, plus a synthetically accessible 3-amino handle and 6-CF₃ group, the compound is a versatile core for diversity-oriented synthesis (DOS) libraries. The hydrochloride salt form facilitates handling and dissolution in polar solvents, enabling parallel synthesis workflows. The differentiated hydrogen-bond topology compared to N1-alkyl analogs (ΔHBD = 1) [3] ensures library members sample distinct regions of pharmacophore space.

Quote Request

Request a Quote for 3-Amino-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.